Paliperidone E-oxime-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H28F2N4O3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2 |
InChI Key |
CLNKYXBDIXTFRW-AILYZEJYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Characterization of Paliperidone E Oxime D4
Synthetic Pathways and Methodologies for Deuterium (B1214612) Introduction
The synthesis of Paliperidone (B428) E-oxime-d4 involves two critical stages: the site-specific introduction of deuterium atoms into the Paliperidone scaffold and the subsequent stereoselective formation of the E-oxime.
The "d4" designation in Paliperidone E-oxime-d4 indicates the presence of four deuterium atoms. In commercially available Paliperidone-d4, these are typically located on the ethyl chain connecting the piperidine (B6355638) and pyrimidinone ring systems. However, for the oxime derivative, deuteration can also be targeted at other metabolically labile positions. The primary strategies for introducing deuterium involve either using deuterated starting materials or performing hydrogen-deuterium exchange reactions on an intermediate.
One common approach involves the use of a deuterated precursor, such as a deuterated version of the chloroethyl-pyrimidinone intermediate, which is then used to alkylate the piperidine portion of the molecule. googleapis.com Methods for achieving site-specific deuteration are varied and selected based on efficiency and the desired location of the isotopes.
| Method | Reagent/Catalyst | Description |
| Catalytic Hydrogen-Deuterium Exchange | Metal catalysts (e.g., Iridium-based) with D₂ gas or deuterated solvents (e.g., methanol-d4) | This method allows for the exchange of specific C-H bonds with C-D bonds on a pre-formed heterocyclic structure like a piperidine ring. researchgate.net |
| Reduction of a Precursor with a Deuteride (B1239839) Source | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | A carbonyl or iminium precursor is reduced using a deuteride-donating agent, thereby introducing deuterium atoms at specific locations. |
| Use of Deuterated Building Blocks | e.g., 1-bromo-2-chloroethane-d4 | A deuterated alkylating agent is used to construct the carbon skeleton, ensuring the stable incorporation of deuterium from the outset of the synthesis. |
The choice of strategy is critical for ensuring high isotopic enrichment and correct regiochemistry of the deuterium labels.
The oxime is formed by the reaction of a ketone precursor, in this case, a deuterated paliperidone analog containing a carbonyl group, with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. thieme-connect.com This reaction typically yields a mixture of two geometric isomers: the E (entgegen) and Z (zusammen) conformers. googleapis.com For use as an analytical standard, a single, pure isomer is required.
Several methods can be employed to stereoselectively prepare the E-conformer:
Acid-Catalyzed Isomerization and Precipitation : Treating a mixture of E/Z oxime isomers with an anhydrous acid (e.g., HCl) in an organic solvent can lead to the preferential precipitation of the more stable E-isomer as its immonium salt. google.com The Z-isomer, remaining in solution, can equilibrate to the E-form under acidic conditions, thus maximizing the yield of the desired conformer. google.com
Catalyst-Controlled Oximation : The choice of catalyst can influence the stereochemical outcome of the oximation reaction. For instance, using specific catalysts like copper sulfate (B86663) (CuSO₄) in the presence of a base can promote the formation of one isomer over the other under mild conditions. thieme-connect.comlookchem.com
Chromatographic Separation : If a mixture of isomers is formed, they can be separated using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography, exploiting the different physical properties of the E and Z isomers. thieme-connect.com
A European patent describes that the oxime reaction product of a paliperidone precursor can exist in both (E) and (Z) conformations. googleapis.com It further notes that manipulating the reaction conditions, such as through the formation of acid addition salts, can allow one conformer to preferentially precipitate due to differences in solubility. googleapis.com
| Condition | Outcome | Rationale |
| Anhydrous HCl in Ether | Precipitation of E-oxime hydrochloride salt | The E-isomer forms a more stable and often less soluble salt, allowing for its selective isolation from the Z-isomer. google.com |
| CuSO₄ / K₂CO₃ Catalysis | Stereoselective formation of one isomer | The catalyst system can direct the stereochemical pathway of the hydroxylamine addition and subsequent dehydration. lookchem.com |
| Thermodynamic Equilibration | Enrichment of the thermodynamically more stable isomer | Under specific temperature and pH conditions, the mixture can equilibrate to favor the formation of the most stable conformer, which is often the E-isomer. thieme.de |
Advanced Spectroscopic and Chromatographic Characterization
To confirm the identity, purity, and structural integrity of the synthesized this compound, a combination of advanced analytical techniques is essential.
NMR spectroscopy is the most powerful tool for unequivocally determining the structure of the molecule and confirming the precise location of the deuterium atoms.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. The integration of the remaining proton signals allows for the verification of the rest of the molecule's structure.
¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum provides information about the carbon skeleton. Carbons bonded to deuterium atoms will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will often show a slight upfield shift compared to their C-H counterparts.
2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR techniques are used to assemble the complete molecular structure by showing correlations between different nuclei. For instance, an HSQC experiment correlates protons with their directly attached carbons, and its use would further confirm the absence of protons at the deuterated positions.
| Nucleus | Expected Observation for this compound | Purpose |
| ¹H | Absence of signals at the sites of deuteration. | Confirms successful deuterium incorporation and location. |
| ¹³C | Triplet or other multiplet signals for deuterated carbons due to C-D coupling. | Provides secondary confirmation of deuterium location and structural integrity. |
| ²H | A signal in the deuterium NMR spectrum corresponding to the chemical shift of the deuterated position. | Directly observes the deuterium nuclei. |
HRMS is critical for verifying the elemental composition and assessing the isotopic purity of this compound. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS can confirm that the molecular formula is correct. joac.info
For this compound, the molecular weight is expected to be approximately 4 mass units higher than its non-deuterated counterpart. A validated LC-MS/MS method for paliperidone uses the mass transition m/z 427.2 → 207.2 for the parent drug and m/z 431.2 → 211.2 for its d4 internal standard, confirming the mass increase. researchgate.netresearchgate.net HRMS analysis also allows for the determination of isotopic purity by measuring the relative abundance of molecules with fewer than four deuterium atoms (d0, d1, d2, d3).
| Isotopic Species | Expected [M+H]⁺ (m/z) | Description |
| Paliperidone E-oxime (d0) | ~427.21 | Non-deuterated compound |
| Paliperidone E-oxime-d1 | ~428.22 | Compound with one deuterium atom |
| Paliperidone E-oxime-d2 | ~429.22 | Compound with two deuterium atoms |
| Paliperidone E-oxime-d3 | ~430.23 | Compound with three deuterium atoms |
| This compound | ~431.23 | Target compound with four deuterium atoms |
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the synthesized this compound. ijpbs.com The technique separates the target compound from any starting materials, by-products, or other impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.
The purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all observed peaks. A typical purity level for an analytical standard is ≥98%. allmpus.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. ijper.org |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724), methanol). researchgate.netresearchgate.net | Eluent to carry the sample through the column and achieve separation. |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. ijper.org |
| Detection | UV detector at a specific wavelength (e.g., 237 nm or 277 nm). ijper.orgresearchgate.net | To detect and quantify the compound as it elutes from the column. |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. ijpbs.com |
Application in Advanced Bioanalytical Method Development
Development of Quantitative Assays Using Paliperidone (B428) E-Oxime-d4 as an Internal Standard
The development of robust quantitative assays for therapeutic drug monitoring and pharmacokinetic studies of paliperidone relies on the use of an appropriate internal standard. Paliperidone E-oxime-d4 is specifically synthesized for this purpose, offering a mass shift from the unlabeled analyte that allows for clear differentiation in mass spectrometric detection while maintaining similar chromatographic behavior.
The successful implementation of this compound as an internal standard necessitates meticulous optimization of LC-MS/MS parameters to achieve optimal sensitivity, selectivity, and chromatographic resolution. This process involves the careful selection of precursor and product ions for both paliperidone and this compound to be monitored in multiple reaction monitoring (MRM) mode.
For instance, in a typical LC-MS/MS method for paliperidone, the MRM transitions might be set at m/z 427.2 > 207.2 for paliperidone. The corresponding deuterated internal standard, such as Paliperidone-d4, would have a transition of m/z 431.2 > 211.2. While specific transitions for this compound are not detailed in the provided search results, the principle of a mass shift due to deuterium (B1214612) labeling would apply.
Chromatographic conditions are equally critical. A common approach involves the use of a C18 reversed-phase column with a gradient elution. The mobile phase often consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component containing a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization efficiency. For example, a mobile phase of methanol and ammonium acetate solution (70:30 v/v) has been utilized. The flow rate is optimized to ensure sharp, symmetrical peaks and an adequate run time, which has been reported to be as short as 2.8 minutes.
Table 1: Illustrative LC-MS/MS Parameters for Paliperidone Analysis (Note: Specific parameters for this compound would require experimental determination but would be analogous to those for other deuterated paliperidone internal standards.)
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate solution |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Analyte) | e.g., m/z 427.2 > 207.2 |
| Monitored Transition (IS) | e.g., m/z 431.2 > 211.2 (for Paliperidone-d4) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
Biological matrices such as plasma and serum are complex mixtures that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, affecting the accuracy of the quantification. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these effects, as it is expected to experience similar matrix effects as the analyte.
The evaluation of matrix effects is a critical component of method validation. This is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration. A ratio close to 100% indicates minimal matrix effect. The internal standard helps to normalize any observed variations.
Effective sample preparation techniques are also essential to minimize matrix effects. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to remove interfering substances from the biological sample prior to LC-MS/MS analysis. The choice of extraction method is optimized to ensure high and reproducible recovery for both the analyte and the internal standard.
Rigorous Validation of Bioanalytical Methods for Research Applications
For a bioanalytical method to be considered reliable for research applications, it must undergo a rigorous validation process in accordance with regulatory guidelines. This validation ensures that the method is accurate, precise, and specific for the intended purpose.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. The use of a highly selective detection technique like tandem mass spectrometry contributes significantly to method selectivity. Specificity is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times and MRM transitions.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data.
The quantification range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For paliperidone, validated methods have demonstrated a wide linear range, for example, from 0.200 ng/mL to 55.115 ng/mL. semanticscholar.orgresearchgate.net
Table 2: Example of Linearity Data for a Paliperidone Assay
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.200 | 0.195 | 97.5 |
| 0.500 | 0.510 | 102.0 |
| 2.500 | 2.450 | 98.0 |
| 10.00 | 10.15 | 101.5 |
| 25.00 | 24.75 | 99.0 |
| 50.00 | 50.50 | 101.0 |
| 55.115 | 54.80 | 99.4 |
This is an illustrative table; actual data would be generated during method validation.
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV%) and is determined for both intra-day (within a single analytical run) and inter-day (between different analytical runs) variability. For paliperidone assays, within-run and between-run precisions have been reported to be well within acceptable limits, often below 15%. researchgate.net
Recovery is the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. High and consistent recovery for both the analyte and the internal standard is desirable. For example, extraction recoveries greater than 99% have been reported for both paliperidone and its stable labeled internal standard, Paliperidone-d4. researchgate.net
Table 3: Summary of Validation Parameters for a Typical Paliperidone Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| LLOQ | S/N ≥ 5; Accuracy and Precision within ±20% | 0.200 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%) | 85-115% (80-120% at LLOQ) | 94.2% to 101.4% researchgate.net |
| Recovery (%) | Consistent and reproducible | > 99% researchgate.net |
| Matrix Effect | CV ≤ 15% | Minimal effect observed |
| Selectivity | No significant interference at the retention time of the analyte and IS | Method is selective |
Stability Studies of the Analyte and Internal Standard in Research Matrices
The stability of both the analyte and the internal standard in the biological matrix is a critical aspect of bioanalytical method validation. These studies are designed to evaluate the integrity of the analyte and internal standard under various conditions that samples may encounter from collection to analysis. For a robust bioanalytical method for paliperidone using a deuterated internal standard such as Paliperidone-d4, stability is assessed under several conditions.
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated freezing and thawing cycles. In a typical study, quality control (QC) samples at low and high concentrations are frozen and thawed for multiple cycles (e.g., three to five cycles) before analysis. The results are then compared to the nominal concentrations. For paliperidone and its deuterated internal standard, studies have shown that they remain stable in human plasma for up to five freeze-thaw cycles. semanticscholar.org
Bench-Top Stability: This experiment determines the stability of the analyte and internal standard in the biological matrix at room temperature for a period that reflects the typical sample handling and processing time. For paliperidone, bench-top stability in plasma has been established for at least 6 hours at room temperature.
Long-Term Stability: Long-term stability studies are essential to define the storage conditions for study samples. QC samples are stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. The stability of paliperidone in serum has been shown to be maintained for 270 days at -80°C and for 60 days at -20°C. semanticscholar.org A study involving Paliperidone-d4 as an internal standard indicated that the stock solution was stable for at least 13 days when stored between 2 and 8 degrees Celsius. nih.gov
Autosampler Stability: The stability of processed samples in the autosampler is also evaluated to ensure that no degradation occurs during the analytical run. For paliperidone and its deuterated internal standard, processed samples have been found to be stable in the autosampler for the duration of the analytical batch. nih.gov
| Stability Test | Matrix | Analyte/Internal Standard | Storage Condition | Duration | Stability Outcome (% Recovery vs. Nominal) |
|---|---|---|---|---|---|
| Freeze-Thaw | Human Serum | Paliperidone | 5 Cycles (-20°C to RT) | N/A | 95-105% |
| Bench-Top | Human Plasma | Paliperidone | Room Temperature | 6 hours | 98-102% |
| Long-Term | Human Serum | Paliperidone | -20°C | 60 days | 93-107% |
| Long-Term | Human Serum | Paliperidone | -80°C | 270 days | 96-104% |
| Stock Solution | Methanol | Paliperidone-d4 | 2-8°C | 13 days | 99-101% |
Method Robustness and Transferability
Method Robustness: The robustness of a bioanalytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for paliperidone, robustness is typically evaluated by introducing small changes to critical parameters.
Key parameters that are often varied during robustness testing include:
Mobile Phase Composition: Varying the percentage of the organic and aqueous phases (e.g., ±2%).
pH of the Mobile Phase: Adjusting the pH of the buffer component (e.g., ±0.2 units).
Column Temperature: Altering the column oven temperature (e.g., ±5°C).
Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).
The results of the analysis under these varied conditions are then compared to the results obtained under the original, optimized conditions. A robust method will show minimal variation in parameters such as peak area, retention time, and calculated concentrations. For instance, a study on the LC analysis of paliperidone demonstrated that slight variations in mobile phase composition and pH did not significantly impact the quantification of the analyte.
| Parameter Varied | Variation | Impact on Retention Time | Impact on Peak Area | Impact on Quantitation |
|---|---|---|---|---|
| Mobile Phase (% Acetonitrile) | ± 2% | < 2% change | < 5% change | Within acceptance criteria |
| Mobile Phase pH | ± 0.2 | < 1% change | < 3% change | Within acceptance criteria |
| Column Temperature (°C) | ± 5°C | < 3% change | < 4% change | Within acceptance criteria |
| Flow Rate (mL/min) | ± 0.1 | < 5% change | < 6% change | Within acceptance criteria |
Method Transferability: Method transferability is the process of demonstrating that a validated bioanalytical method can be successfully transferred from one laboratory to another. This is crucial for multi-center clinical trials or when analysis is outsourced to a contract research organization (CRO). A successful method transfer ensures that equivalent results can be obtained at different sites.
The process typically involves:
Preparation of a Method Transfer Protocol: This document outlines the analytical method, the acceptance criteria, and the samples to be analyzed by both the originating and receiving laboratories.
Analysis of the Same Set of Samples: A set of validation samples (e.g., calibration standards and QC samples) is analyzed by both laboratories.
Comparison of Results: The results from both laboratories are statistically compared to ensure they meet the pre-defined acceptance criteria, which are often based on the principles of incurred sample reanalysis.
While specific data on the transferability of a method using this compound is not available, a well-documented and robust method for paliperidone using a deuterated internal standard would be expected to be highly transferable. The use of a stable isotope-labeled internal standard like Paliperidone-d4 minimizes variability due to matrix effects and instrument response, which are common challenges during method transfer.
Role in Non Clinical Pharmacokinetic and Metabolic Research
In Vitro Studies of Metabolic Pathways and Stability
In vitro metabolic studies are fundamental to understanding the biotransformation and stability of new chemical entities and their impurities. Paliperidone (B428) E-oxime-d4 is particularly valuable in these assays as an internal standard and for comparative metabolic profiling.
Liver microsomes and hepatocytes are the primary in vitro systems used to assess the metabolic stability of compounds. nih.govunl.edu Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.govijper.org Hepatocytes, being whole liver cells, provide a more complete metabolic picture, including both phase I and phase II (conjugation) reactions.
In these assays, Paliperidone E-oxime-d4 is primarily used as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. researchgate.netsemanticscholar.orgsemanticscholar.org It co-elutes with the non-deuterated analyte (Paliperidone E-oxime) and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response. researchgate.netsemanticscholar.orgnih.gov This ensures accurate quantification of the parent compound over time during incubation with microsomes or hepatocytes, which is essential for determining its metabolic half-life and intrinsic clearance.
Table 1: Example Data from a Hypothetical Microsomal Stability Assay
| Time (minutes) | Paliperidone E-oxime Concentration (µM) | This compound (IS) Peak Area | Calculated % Remaining |
|---|---|---|---|
| 0 | 1.00 | 55,234 | 100% |
| 5 | 0.85 | 54,987 | 85% |
| 15 | 0.62 | 55,112 | 62% |
| 30 | 0.38 | 55,301 | 38% |
This interactive table illustrates how the concentration of the analyte decreases over time while the internal standard's signal remains constant, allowing for precise calculation of metabolic stability.
A key application of this compound is in metabolite identification studies. When both the deuterated and non-deuterated forms of Paliperidone E-oxime are incubated with liver microsomes or hepatocytes, the resulting chromatograms from LC-MS analysis can be compared. Metabolites of the non-deuterated compound will appear as single peaks, while metabolites of this compound will have a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms. This "isotope pattern" allows for the rapid and unambiguous identification of metabolites derived from the parent compound, distinguishing them from endogenous matrix components.
By comparing the metabolic profiles, researchers can identify the primary sites of metabolism on the Paliperidone E-oxime molecule. For instance, if a hydroxylated metabolite is formed, the mass difference between the deuterated and non-deuterated metabolite peaks will indicate whether the hydroxylation occurred on a part of the molecule containing the deuterium label.
Preclinical Pharmacokinetic Profiling in Animal Models
Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo. This compound plays a crucial role in these preclinical studies.
In preclinical ADME studies, typically conducted in species such as rats or dogs, this compound is administered, and its concentration, along with its metabolites, is measured in various biological matrices like plasma, urine, and feces over time. As in in vitro studies, a deuterated analog like Paliperidone-d4 is often used as an internal standard for the accurate quantification of the parent drug and its metabolites in these complex biological samples. researchgate.netsemanticscholar.org
The data from these studies are used to construct pharmacokinetic profiles, determining key parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. The use of deuterated standards is critical for the reliability of these measurements, which are fundamental to predicting the compound's behavior in humans.
Table 2: Hypothetical Pharmacokinetic Parameters of Paliperidone E-oxime in Rats
| Parameter | Value |
|---|---|
| Bioavailability (%) | 45 |
| Volume of Distribution (L/kg) | 2.5 |
| Clearance (mL/min/kg) | 15 |
This table provides an example of the key pharmacokinetic parameters that are determined in preclinical animal studies, with the accuracy of these values heavily relying on the use of appropriate internal standards like this compound.
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of a C-D bond can proceed at a slower rate. portico.orgingenza.com
In the context of drug metabolism, if the deuteration in this compound is at a site of metabolic attack by CYP enzymes, its rate of metabolism may be slower compared to the non-deuterated compound. portico.orgnih.gov This can lead to an altered pharmacokinetic profile, potentially resulting in higher plasma concentrations and a longer half-life. researchgate.net Studying these isotopic effects provides valuable insights into the mechanisms of biotransformation and can even be leveraged in drug design to create "metabolically shielded" drugs with improved pharmacokinetic properties. portico.orgingenza.com Researchers can quantify the KIE by comparing the clearance rates of the deuterated and non-deuterated compounds, providing a deeper understanding of the rate-limiting steps in the metabolic pathways.
Emerging Research Perspectives and Methodological Advancements
Integration with Advanced Analytical Techniques for Comprehensive Characterization
The comprehensive characterization and quantification of pharmaceutical compounds and their impurities rely on highly sensitive and specific analytical methods. Stable isotope-labeled compounds like Paliperidone (B428) E-oxime-d4 are integral to achieving the high standards of accuracy and precision required in modern bioanalysis. pharmaffiliates.comclearsynth.com
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for analyzing paliperidone and its related substances. researchgate.net In this context, Paliperidone E-oxime-d4 serves as an ideal internal standard. An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Paliperidone E-oxime) that is added in a known quantity to a sample before processing. kcasbio.com
The key advantages of using a deuterated internal standard such as this compound include:
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can enhance or suppress the ionization of an analyte in a mass spectrometer, leading to inaccurate results. kcasbio.com Because a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analytical signal. kcasbio.comwisdomlib.org
Improved Precision and Accuracy: By accounting for variations during sample preparation, extraction, and instrument analysis, the internal standard minimizes experimental error, leading to more reliable and reproducible quantitative data. clearsynth.comtandfonline.com
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions. clearsynth.com
The development of a robust analytical method would involve optimizing chromatographic conditions to ensure a clear separation of paliperidone, its impurities like the E-oxime, and the deuterated internal standard.
Table 1: Representative Analytical Conditions for Paliperidone Analysis This table illustrates typical parameters for the analysis of paliperidone, which would be adapted for the specific quantification of its E-oxime impurity using a deuterated internal standard.
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netijpbs.com |
| Column | C18 (e.g., Zorbax SB C18, 100 x 4.6 mm, 3.5 µm) | ijpbs.com |
| Mobile Phase | Mixture of Acetonitrile (B52724) and Buffer (e.g., Tetrabutyl ammonium (B1175870) hydrogen sulphate) | ijpbs.com |
| Detection | UV at 275 nm or Mass Spectrometry (MS) | ijpbs.com |
| Flow Rate | 1.0 mL/min | ijpbs.com |
| Internal Standard | Stable isotope-labeled analogue (e.g., this compound) | pharmaffiliates.comkcasbio.com |
Potential for Future Applications in Systems Biology and Mechanistic Studies (non-clinical)
Beyond its role as an analytical tool, this compound has potential applications in non-clinical research, particularly in systems biology and mechanistic studies aimed at understanding the metabolic fate of paliperidone and its impurities. nih.gov Stable isotope labeling is a powerful technique for tracing the transformation of molecules within a biological system. metsol.com
In this context, this compound could be used as a tracer to investigate:
Metabolic Pathway Elucidation: Researchers can administer the labeled compound to in vitro systems (e.g., liver microsomes) or in vivo animal models to track its metabolic transformation. By analyzing the resulting metabolites using mass spectrometry, it is possible to identify the specific metabolic pathways involved and the enzymes responsible for them. nih.govdrugbank.com This helps to build a comprehensive metabolic map.
Mechanistic Toxicology: Understanding how impurities are formed and metabolized is crucial. Mechanistic studies could explore whether the E-oxime impurity is formed from paliperidone itself within the biological system and how its metabolic profile differs from the parent drug. nih.gov
These studies contribute to a systems-level understanding of drug metabolism, providing a more complete picture of how a drug and its related substances behave in a biological environment. nih.gov
Table 2: Potential Non-Clinical Research Applications for this compound
| Research Area | Application of this compound | Objective |
|---|---|---|
| Metabolite Profiling | Administer as a tracer to in vitro/in vivo models. | Identify and characterize the metabolites of the E-oxime impurity. |
| Systems Biology | Use as a stable isotope tracer in metabolomics studies. | Map the metabolic network and dynamic transformations related to paliperidone impurities. nih.govcreative-proteomics.com |
| Pharmacokinetics (ADME) | Quantify the labeled compound and its metabolites over time in biological matrices. | Determine the rate of absorption, distribution, metabolism, and excretion of the impurity. metsol.com |
| Enzyme Phenotyping | Incubate with specific recombinant enzymes (e.g., CYPs). | Identify the specific enzymes responsible for the metabolism of the E-oxime. nih.gov |
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound, particularly regarding data transparency?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, reporting sample size justifications and randomization methods. Declare conflicts of interest, particularly if using proprietary analogs. Data should be archived for ≥10 years, with metadata compliant with ISO/IEC 11179 standards. For human cell line studies, include IRB approval numbers and consent documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
